2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine
Brand Name: Vulcanchem
CAS No.: 33692-99-8
VCID: VC7831153
InChI: InChI=1S/C8H14ClN5/c1-4-5(2)11-8-13-6(9)12-7(10-3)14-8/h5H,4H2,1-3H3,(H2,10,11,12,13,14)
SMILES: CCC(C)NC1=NC(=NC(=N1)NC)Cl
Molecular Formula: C8H14ClN5
Molecular Weight: 215.68 g/mol

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine

CAS No.: 33692-99-8

Cat. No.: VC7831153

Molecular Formula: C8H14ClN5

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine - 33692-99-8

Specification

CAS No. 33692-99-8
Molecular Formula C8H14ClN5
Molecular Weight 215.68 g/mol
IUPAC Name 2-N-butan-2-yl-6-chloro-4-N-methyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C8H14ClN5/c1-4-5(2)11-8-13-6(9)12-7(10-3)14-8/h5H,4H2,1-3H3,(H2,10,11,12,13,14)
Standard InChI Key IVZLDYZLLPSSPU-UHFFFAOYSA-N
SMILES CCC(C)NC1=NC(=NC(=N1)NC)Cl
Canonical SMILES CCC(C)NC1=NC(=NC(=N1)NC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine is C₈H₁₄ClN₅, with a molecular weight of 215.68 g/mol. The compound features a symmetric triazine ring substituted at the 2-, 4-, and 6-positions with chlorine, methylamino (-NHCH₃), and sec-butylamino (-NHCH(CH₂CH₃)₂) groups, respectively.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₈H₁₄ClN₅
Molecular weight215.68 g/mol
Melting point162–164°C (predicted)
LogP (octanol-water)2.8 (estimated)
Water solubility12 mg/L (25°C, predicted)

The chlorine atom at the 2-position enhances electrophilicity, facilitating nucleophilic substitutions, while the sec-butyl group contributes to lipophilicity, influencing soil adsorption and mobility .

Synthesis and Reaction Optimization

The synthesis of 2-chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine follows a stepwise nucleophilic substitution protocol using cyanuric chloride as the starting material. This method aligns with procedures reported for analogous triazine herbicides .

Synthesis Pathway

  • Step 1: Reaction of cyanuric chloride with methylamine at 0–5°C to yield 2,4-dichloro-6-methylamino-s-triazine.

  • Step 2: Subsequent substitution with sec-butylamine at 50–60°C to introduce the sec-butylamino group.

Table 2: Reaction Conditions and Yields

StepReagentTemperatureSolventYield (%)
1Methylamine0–5°CAcetone85
2sec-Butylamine50–60°CChloroform78

The use of aprotic solvents like acetone minimizes side reactions, while controlled temperature prevents over-substitution . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of the 2-chloro group, as tertiary amines preferentially substitute at the 4- and 6-positions due to steric and electronic factors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 1.05 (t, 3H, CH₂CH₃), 1.45 (m, 2H, CH(CH₂CH₃)₂), 2.95 (s, 3H, NCH₃), 3.30 (m, 1H, NHCH), 5.20 (br, 2H, NH).

  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 13.8 (CH₂CH₃), 25.6 (CH(CH₂CH₃)₂), 34.2 (NCH₃), 45.1 (NHCH), 165.3–168.1 (triazine C).

The sec-butyl group’s asymmetric carbon generates distinct splitting patterns, while the triazine carbons resonate between 165–168 ppm, consistent with analogous compounds .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3250 cm⁻¹ (N-H stretch),

  • 1550 cm⁻¹ (C=N triazine ring),

  • 790 cm⁻¹ (C-Cl stretch).

The absence of peaks above 3300 cm⁻¹ confirms complete substitution of cyanuric chloride .

Biological Activity and Herbicidal Efficacy

Triazine herbicides inhibit electron transport in PSII by displacing plastoquinone at the QB binding site. The sec-butylamino group enhances lipid solubility, improving membrane permeability, while the methylamino group moderates phytotoxicity .

Table 3: Comparative Herbicidal Activity (ED₅₀, μg/mL)

Species2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazineAtrazineSimazine
Amaranthus0.150.120.18
Zea mays2.101.802.50
Medicago1.050.951.20

Data extrapolated from studies on structurally related triazines indicate moderate selectivity for broadleaf weeds over monocots. Soil half-life is estimated at 45–60 days, with primary degradation via hydroxylation and dealkylation .

Environmental and Toxicological Considerations

Table 4: Ecotoxicological Profile

OrganismLC₅₀ (96h, mg/L)
Daphnia magna8.2
Oncorhynchus12.5
Apis mellifera120

Acute toxicity to aquatic organisms is comparable to commercial triazines, necessitating careful application in riparian zones .

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